molecular formula C8H10N2O B11748383 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B11748383
M. Wt: 150.18 g/mol
InChI Key: JXCUFHCITSXJDC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride (CAS 1421065-64-6) is a high-purity chemical compound offered for research and development purposes. This tetrahydro-pyridopyrazinone scaffold is a key intermediate of interest in medicinal chemistry, particularly in the development of therapeutics for central nervous system disorders. Scientific literature indicates that substituted pyrido[1,2-a]pyrazine derivatives have been investigated for their potential in the treatment of neurodegenerative and neurological diseases, including Alzheimer's disease . The core structure serves as a valuable building block for synthesizing novel compounds that may interact with pathological targets such as amyloid beta-peptides . Provided as the hydrochloride salt, the compound has a molecular formula of C8H11ClN2O and a molecular weight of 186.64 g/mol . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h1-3,9H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUFHCITSXJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=CC2=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A widely cited method involves the cyclocondensation of 2-(2-nitrophenylsulfonyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with di-tert-butyl dicarbonate (Boc₂O). This two-stage process achieves an 80% yield under optimized conditions.

Key Steps:

  • Deprotection : The nitrophenylsulfonyl group is removed using thiophenol and potassium carbonate in DMF at 20°C for 1 hour.

  • Boc Protection : The free amine intermediate reacts with Boc₂O in DMF at 20°C for 3 hours, forming the Boc-protected product.

Mechanistic Insights:

  • Thiophenol facilitates nucleophilic aromatic substitution, cleaving the sulfonyl group.

  • Boc₂O acts as an electrophile, protecting the secondary amine to stabilize the ring system.

Industrial Adaptation:

Batch reactors with DMF as a solvent are preferred for scalability. Continuous flow systems enhance efficiency by reducing reaction times.

One-Pot Coupling/Cyclization Using HATU

Reaction Design

A one-pot synthesis employs 6-hydroxypicolinic acid and β-hydroxylamines, activated by O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).

Conditions:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : Room temperature to 50°C.

  • Yield : 65–85% across diverse substrates.

Mechanism:

  • HATU activates the carboxylic acid of 6-hydroxypicolinic acid, forming an active ester.

  • β-Hydroxylamine undergoes nucleophilic attack, generating an amide intermediate.

  • Intramolecular alkylation closes the pyrazine ring, facilitated by HATU’s dual role.

Advantages:

  • Avoids isolation of intermediates.

  • Compatible with electron-deficient and sterically hindered amines.

Thermal Cyclization of Tertiary Amine Precursors

Protocol

Heating tert-butyl 3-(piperazin-2-yl)propanoate at 190°C for 2 hours induces cyclization, yielding the target compound with 97% efficiency.

Key Features:

  • Solvent-Free : Eliminates purification challenges.

  • Byproduct Management : Hexane washes remove unreacted starting material.

Industrial Relevance:

  • Suitable for large-scale production due to minimal solvent use and high atom economy.

Multicomponent Reactions (MCRs)

Meldrum’s Acid-Based Synthesis

A four-component reaction using Meldrum’s acid, β-keto esters, aldehydes, and ammonium acetate produces dihydropyridones, which are oxidized to the target compound.

Conditions:

  • Catalyst : Acetic acid or SiO₂-Pr-SO₃H.

  • Yield : 78–93% under solvent-free conditions.

Mechanism:

  • Knoevenagel condensation between aldehyde and Meldrum’s acid.

  • Michael addition of β-keto ester.

  • Cyclization and decarboxylation form the dihydropyridone core.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityKey Advantage
Cyclocondensation80DMF, 20°C, 4 hoursHighHigh purity, patent-applicable
One-Pot HATU65–85DMF/MeCN, rt–50°C, 6–12 hoursModerateNo intermediate isolation
Thermal Cyclization97Solvent-free, 190°C, 2 hoursHighMinimal solvent waste
MCR78–93Solvent-free, 80–100°C, 3–6hHighBroad substrate scope

Industrial and Green Chemistry Considerations

Flow Chemistry

Continuous flow systems reduce Boc₂O usage by 30% in cyclocondensation, enhancing sustainability.

Solvent-Free MCRs

SiO₂-Pr-SO₃H catalysis in MCRs achieves 93% yield while eliminating toxic solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Table 1: Synthesis Methods for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

MethodStarting MaterialsReaction ConditionsYield
Method APyrazine derivative + Carbonyl compoundDMF, 20°C80%
Method BHydrazine + KetoneEthanol reflux75%

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives showed that certain compounds within this class displayed potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli, several compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Inhibition of Dihydroorotate Dehydrogenase

Another promising application is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Compounds derived from this compound have shown potential as inhibitors of DHODH, which is relevant in the treatment of autoimmune diseases and certain cancers.

Research Findings
A phenotypic assay demonstrated that specific derivatives effectively inhibited DHODH activity, leading to reduced viral replication in vitro . This suggests potential therapeutic applications in antiviral drug development.

Potential Therapeutic Uses

The diverse biological activities associated with this compound derivatives suggest several therapeutic avenues:

  • Antimicrobial Agents : Due to their efficacy against bacterial strains.
  • Antiviral Drugs : Targeting viral replication through DHODH inhibition.
  • Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory effects that warrant further investigation.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with analogous bicyclic and tricyclic heterocycles, focusing on structural features, biological activities, and synthetic methods:

Compound Core Structure Key Substituents Biological Activity Synthetic Method Reference
This compound Pyrido[1,2-a]pyrazin-6-one Chloro, fluoro, or methoxy groups at positions 2 and 7 COMT inhibition, potential CNS applications Alkylation, sulfonation, HCl-mediated deprotection
Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazin-6(5H)-one Pyrido[3,2-e]pyrrolo[1,2-a]pyrazinone Phenylmethyl or pyridinylmethyl groups at position 5 Hypotensive agents (e.g., compounds 12 and 13) with low smooth muscle relaxant activity Multi-step cyclization and functionalization
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one Pyrido[1,2-a]pyrimidin-6-one No substituents (parent structure) Scaffold for bioactive compounds; no direct activity reported Chalcone cycloaddition or heterocyclization
Pyrido[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-3,6-dimethyl- Pyrido[2,3-b]pyrazinone Methyl groups at positions 3 and 6 Laboratory chemical; acute oral toxicity (Category 4) Unspecified; commercial synthesis
6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one Pyrido[2,3-b]pyrazinone Chloro substituent at position 6 Structural analog with predicted collision cross-section data SMILES-based synthesis (hypothetical)
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Pyrrolo[1,2-a]pyrazinone Hexahydro saturation; stereospecific (S)-configuration Chiral building block for drug discovery; hazardous (Skin corrosion, H314) Asymmetric synthesis; commercial availability

Key Structural and Functional Differences:

Ring Fusion Position: The target compound features pyrido[1,2-a]pyrazinone, whereas pyrido[3,2-e]pyrrolo[1,2-a]pyrazinones () have a tricyclic system with a pyrrolo ring. This difference impacts steric hindrance and binding affinity to biological targets .

Pharmacological Profiles: COMT inhibitors derived from this compound (e.g., hydroxylated derivatives) show high enzyme inhibition (58–92.5% yield in synthesis) , whereas tetrahydropyrrolo-pyrazinones () exhibit antihypertensive effects but minimal smooth muscle relaxation .

Stereochemical Complexity :

  • Enantiopure analogs like (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one () highlight the importance of stereochemistry in drug design, with costs reflecting synthetic complexity (e.g., €124/100 mg) .

Biological Activity

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic structure that includes both pyridine and pyrazine rings, contributing to its reactivity and interaction with biological systems. The molecular formula is C8H8N2OC_8H_8N_2O, and it is characterized by a nitrogen-containing heterocycle that enhances its pharmacological properties.

The compound's structure allows for various chemical reactions typical of heterocycles, particularly due to its functional groups. The carbonyl group and nitrogen atoms play crucial roles in its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Derivatives of this compound have shown significant activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cultured L1210 cells and exhibit cytotoxic effects on P388 leukemia models in mice .
  • Corticotropin-Releasing Factor (CRF) Antagonism : Some derivatives have been identified as potent antagonists of the CRF receptor, which is crucial in the regulation of stress responses. One such derivative displayed an IC50 value of 0.70 nM, indicating strong binding affinity and potential for treating anxiety-related disorders .
  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Modifications at specific positions on the molecule can lead to enhanced or diminished biological effects. For example:

PositionSubstituentEffect on Activity
2Amino groupNecessary for activity against cancer cells
3Alkyl groupsInfluence on potency and selectivity
5 & 7Masked amino groupsCritical for maintaining activity

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • In Vivo Studies : A study involving the administration of a specific derivative in a defensive withdrawal model of anxiety demonstrated significant anxiolytic effects in rats, supporting its potential as a therapeutic agent for anxiety disorders .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited greater cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving arylamines, acetylenedicarboxylates, and cyclic diketones. For example, a four-component reaction protocol (arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones) yields 3,4-dihydropyridin-2(1H)-ones with selectivity controlled by solvent polarity and temperature . Modifications such as microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic pyrido-pyrazine core. X-ray crystallography (e.g., orthorhombic P212121 space group, a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C9H11N3O; MW 177.2031 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : According to GHS classification, the compound is a Category 4 oral toxin (H302) and causes skin/eye irritation (H315/H319). Researchers must use nitrile gloves, fume hoods, and safety goggles. In case of exposure, immediate rinsing with water and consultation with a physician are advised. Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CRF-1 receptor antagonism?

  • Methodological Answer : SAR studies reveal that substitution at the pyridine ring (e.g., 6-methyl or 3-fluoro groups) significantly impacts binding affinity to corticotropin-releasing factor (CRF-1) receptors. For example, 3,4-dihydro-3,6-dimethyl derivatives exhibit IC50 values <10 nM in receptor-binding assays. Computational docking (e.g., AutoDock Vina) can predict interactions with residues like Arg186 and Glu238 in the CRF-1 active site .

Q. How do researchers resolve contradictions in reported biological activities across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or species-specific receptor conformations. For instance, derivatives showing potent in vitro CRF-1 antagonism (IC50: 5–20 nM) may fail in murine models due to rapid hepatic clearance. Strategies include:

  • Pharmacokinetic optimization : Introducing lipophilic groups (e.g., tert-butyl) to improve plasma half-life.
  • Metabolic profiling : LC-MS/MS analysis of microsomal stability (e.g., human vs. rat liver microsomes) .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors predict bioavailability. For example, a PSA <90 Ų correlates with >50% intestinal absorption. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability via free-energy profiles across lipid bilayers .

Q. How can regioselective functionalization of the pyrido-pyrazine core be achieved?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the pyridine ring is favored at the 6-position due to electron-donating effects from the adjacent nitrogen. For example, nitration with HNO3/H2SO4 at 0°C yields 6-nitro derivatives with >80% regioselectivity. Transition metal catalysis (e.g., Pd-catalyzed C–H activation) enables C-3 arylation .

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